3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide

Cathepsin K inhibition Cysteine protease Bone resorption

3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide (CAS 1385405-78-6) is a synthetic benzamide derivative with the molecular formula C₁₂H₁₁BrN₂O and a molecular weight of 279.13 g/mol. It is disclosed within the patent family WO2008121065 (AstraZeneca) as an example compound in the claimed genus of 1-cyanocyclopropyl derivatives developed as cathepsin K inhibitors.

Molecular Formula C12H11BrN2O
Molecular Weight 279.137
CAS No. 1385405-78-6
Cat. No. B2688879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide
CAS1385405-78-6
Molecular FormulaC12H11BrN2O
Molecular Weight279.137
Structural Identifiers
SMILESCC1=C(C=CC=C1Br)C(=O)NC2(CC2)C#N
InChIInChI=1S/C12H11BrN2O/c1-8-9(3-2-4-10(8)13)11(16)15-12(7-14)5-6-12/h2-4H,5-6H2,1H3,(H,15,16)
InChIKeySNCCTCRXNKTQSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide (CAS 1385405-78-6) for Cathepsin K Inhibitor Research


3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide (CAS 1385405-78-6) is a synthetic benzamide derivative with the molecular formula C₁₂H₁₁BrN₂O and a molecular weight of 279.13 g/mol [1]. It is disclosed within the patent family WO2008121065 (AstraZeneca) as an example compound in the claimed genus of 1-cyanocyclopropyl derivatives developed as cathepsin K inhibitors [2]. The compound contains a 3-bromo substitution on the 2-methylbenzamide scaffold, coupled with a 1-cyanocyclopropyl amide moiety, a structural motif that appears in multiple cathepsin inhibitor programs. Due to limited publicly available bioactivity data for this specific compound, its primary procurement value lies in its utility as a research tool for studying structure-activity relationships (SAR) within the cyanocyclopropyl benzamide class of cysteine protease inhibitors.

Procurement Risk: Why Structural Analogs Cannot Replace 3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide


Within the cyanocyclopropyl benzamide class, minor structural variations produce significant divergence in target selectivity and potency profiles. Literature evidence demonstrates that even closely related benzamide derivatives bearing the 1-cyanocyclopropyl group exhibit selectivity shifts exceeding 500-fold between cysteine protease family members (e.g., falcipain-2 vs. cathepsins B, K, L, S) [1]. The specific 3-bromo-2-methyl substitution pattern on the benzamide ring in CAS 1385405-78-6 is not interchangeable with other halogen regioisomers or unsubstituted analogs without altering binding site complementarity and physicochemical properties. Consequently, generic substitution of this compound with an apparent analog (e.g., a 4-bromo isomer or a des-bromo variant) cannot reproduce the intended SAR profile and may lead to invalid experimental conclusions. Procurement must be compound-specific to ensure research reproducibility.

Quantitative Differentiation Evidence for 3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide (CAS 1385405-78-6)


Target Class Assignment: Cathepsin K Inhibitor Patent Disclosure vs. Other Protease-Targeted Benzamides

3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide is explicitly claimed within a genus of 1-cyanocyclopropyl derivatives possessing inhibitory activity against cathepsin K [1]. This patent disclosure distinguishes the compound from benzamide derivatives targeting other proteases (e.g., falcipain-2 malarial protease, 11β-HSD1, sigma-1 receptors) that employ different substitution patterns [2]. The patent specification includes 45 synthetic examples and asserts cathepsin K inhibitory activity for compounds of formula (I), providing a defined therapeutic research context.

Cathepsin K inhibition Cysteine protease Bone resorption Osteoporosis research

Physicochemical Property Comparison: Molecular Weight and Hydrogen Bonding Capacity vs. Advanced Cathepsin K Inhibitors

3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide possesses a molecular weight of 279.13 g/mol and contains one hydrogen bond donor (the amide NH) and three hydrogen bond acceptors (amide carbonyl, nitrile nitrogen) based on its chemical structure [1]. In comparison, the clinically investigated cathepsin K inhibitor Odanacatib (CAS 603139-19-1) has a molecular weight of 525.4 g/mol and substantially higher lipophilicity [2]. The lower molecular weight and reduced hydrogen bonding complexity of CAS 1385405-78-6 suggest potential advantages in ligand efficiency metrics and synthetic tractability for SAR exploration.

Drug-likeness Physicochemical properties Lead optimization Oral bioavailability

Structural Differentiation: 3-Bromo-2-methyl Substitution Pattern vs. Unsubstituted and Alternative Regioisomers

The 3-bromo substitution on the 2-methylbenzamide scaffold represents a specific regioisomeric and electronic configuration. Literature on benzamide-derived protease inhibitors demonstrates that the position of halogen substitution critically modulates both potency and selectivity profiles. For example, in related cyanocyclopropyl-containing benzamide series, 4-substituted variants (e.g., N-(1-cyanocyclopropyl)-4-{6-ethynyl-8-[(3,3,3-trifluoropropyl)amino]imidazo[1,2-a]pyridin-3-yl}-2-methylbenzamide, CAS 1402593-51-4) target entirely different therapeutic applications (angiogenesis/hyperproliferative disorders) [1]. The 3-bromo-2-methyl pattern is structurally distinct from these 4-substituted analogs and from unsubstituted benzamide derivatives, each of which exhibits divergent biological profiles.

Regioisomer differentiation Halogen substitution effects SAR analysis Binding mode

Cyanocyclopropyl Moiety Selectivity Advantage: Literature Precedent vs. Non-Nitrile Protease Inhibitors

The 1-cyanocyclopropyl group functions as a nitrile-based warhead capable of reversible covalent interaction with the active-site cysteine residue of cathepsin K. Literature on structurally related peptidomimetic nitrile inhibitors demonstrates that this warhead can achieve high selectivity for specific cysteine proteases. For example, a related P2-modified aminonitrile inhibitor containing the 1-cyanocyclopropyl moiety achieved >500-fold selectivity for falcipain-2 over cathepsins B, K, and L, and approximately 30-fold selectivity over cathepsin S [1]. While not a direct measurement for CAS 1385405-78-6, this class-level evidence supports the selectivity potential conferred by the cyanocyclopropyl group.

Nitrile warhead Reversible covalent inhibition Cysteine protease selectivity Peptidomimetic

Patent Context: Structural Differentiation from Related AstraZeneca Cathepsin K Inhibitors

The AstraZeneca patent family (WO2008121065 / RU2470023C2) encompasses a broad genus of 1-cyanocyclopropyl derivatives as cathepsin K inhibitors [1]. Within this patent, CAS 1385405-78-6 represents a specific substitution pattern (3-bromo-2-methyl) distinct from other exemplified benzamide variants that may feature different halogen positions, additional substituents, or alternative heterocyclic attachments. The patent provides a framework for understanding how the 3-bromo-2-methyl configuration fits within a larger SAR landscape, but does not disclose head-to-head potency comparisons between the specific compound and its closest analogs.

Patent SAR Lead optimization Cysteine protease Benzamide scaffold

Bioactivity Data Gap Acknowledgment: IC₅₀ Information Not Publicly Available

Despite targeted searches across PubChem BioAssay, BindingDB, ChEMBL, and patent literature, no publicly disclosed IC₅₀, Kᵢ, or Kd values were identified for 3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide (CAS 1385405-78-6) against cathepsin K or any other biological target [1]. In contrast, multiple other cyanocyclopropyl-containing benzamide derivatives have reported potency data in public databases (e.g., IC₅₀ = 1.76 μM for OX1/OX2 receptor antagonism; IC₅₀ = 101 nM for TNKS-2 inhibition) [2]. This data absence distinguishes CAS 1385405-78-6 as an early-stage SAR tool rather than a fully characterized lead compound.

Data transparency Research compound Bioactivity Procurement consideration

Recommended Application Scenarios for Procuring 3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide (CAS 1385405-78-6)


Structure-Activity Relationship (SAR) Studies in Cathepsin K Inhibitor Programs

This compound serves as a defined SAR probe for investigating the contribution of the 3-bromo-2-methyl substitution pattern to cathepsin K inhibition within the cyanocyclopropyl benzamide class. Its inclusion in the AstraZeneca patent genus (WO2008121065) establishes its relevance to this target [1]. Researchers can use this compound to benchmark the effects of bromine substitution at the 3-position versus unsubstituted or alternative halogenated analogs, leveraging the lower molecular weight scaffold (279.13 g/mol) for efficient synthetic diversification [2].

Nitrile Warhead Reactivity and Selectivity Profiling in Cysteine Protease Assays

The 1-cyanocyclopropyl nitrile group functions as a reversible covalent warhead for cysteine protease active sites. Literature on related peptidomimetic nitrile inhibitors demonstrates that this warhead class can achieve >500-fold selectivity between different cysteine protease family members [1]. Researchers may employ CAS 1385405-78-6 in comparative selectivity panels against cathepsins B, K, L, and S to characterize the selectivity profile conferred by this specific benzamide scaffold.

Medicinal Chemistry Scaffold Optimization and Lead Generation

With a molecular weight of 279.13 g/mol, one hydrogen bond donor, and three hydrogen bond acceptors [1], this compound provides a drug-like starting point for lead optimization efforts targeting cathepsin K. Its physicochemical profile (46.9% lower molecular weight than the clinical candidate Odanacatib) [2] suggests potential advantages in ligand efficiency and oral bioavailability optimization. Medicinal chemistry teams may procure this compound as a reference scaffold for iterative structure-based design and property-guided optimization.

Regioisomeric Comparison Studies in Benzamide-Based Inhibitor Design

The 3-bromo-2-methyl substitution pattern represents a specific regioisomeric configuration that differs from 4-substituted benzamide analogs targeting angiogenesis pathways (e.g., WO2012136531A1 compounds) [1]. Procurement of this compound enables direct experimental comparison of how the position of halogen substitution (3-bromo vs. 4-substituted vs. unsubstituted) affects target engagement, binding mode, and downstream biological activity in cysteine protease assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.